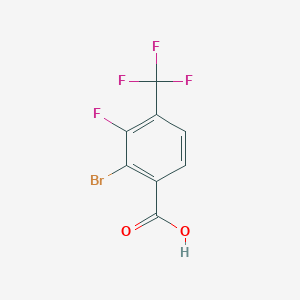

![molecular formula C19H10BrN3O3 B2372551 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 477888-95-2](/img/structure/B2372551.png)

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

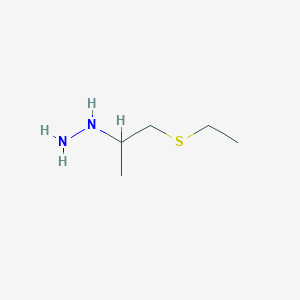

“3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the formula C19H10BrN3O3 . It’s a complex organic compound that falls under the category of heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrido[1,2-a]indoles, the core structure of the compound , has been a subject of research in recent years . One of the main methods involves the construction of the pyridine ring on the indole fragment . For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 408.21 . It contains a pyrido[1,2-a]indole core, which is a significant heterocyclic system found in many natural products and drugs .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to its structure. The pyrido[1,2-a]indole unit found in many organic compounds has stimulated the research of new synthetic pathways .科学的研究の応用

Synthesis Techniques and Pathways

One significant application of similar compounds to 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile is in the field of organic synthesis. For instance, Kametani et al. (1976) explored the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles via intramolecular nucleophilic aromatic substitution, which is a technique potentially applicable to the synthesis of related compounds (Kametani, Takahashi, Ihara, & Fukumoto, 1976).

Efficient Synthesis in Aqueous Media

Alizadeh and Moafi (2015) demonstrated an efficient synthesis of related spiro‐oxindole derivatives in water, highlighting an environmentally-friendly and less hazardous approach to synthesizing such complex molecules (Alizadeh & Moafi, 2015).

Antibacterial Activity

The antibacterial properties of related cyanopyridine derivatives were investigated by Bogdanowicz et al. (2013), suggesting a potential application in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Inhibitors of SARS-CoV-2 RdRp

In the context of antiviral research, Venkateshan et al. (2020) synthesized azafluorene derivatives that inhibited SARS-CoV-2 RdRp, indicating the relevance of similar compounds in the fight against viral infections, such as COVID-19 (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Potential as a Model in Carcinogenic Studies

Rajagopal et al. (2003) synthesized N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for studying food-derived carcinogens, suggesting the utility of similar compounds in understanding cancer mechanisms (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Crystal Structure Analysis

The study of crystal structures and thermal isomerization pathways of similar compounds, as investigated by Chernyshev et al. (2001), can provide insights into the stability and reactivity of these compounds, which is crucial for their application in various fields (Chernyshev et al., 2001).

将来の方向性

The pyrido[1,2-a]indole unit, a key part of “3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile”, is found in many organic compounds such as natural products, pharmaceuticals, and materials. This has stimulated the research of new synthetic pathways in recent years . Future research may focus on exploring these new synthetic pathways and understanding the biological activities of these compounds.

特性

IUPAC Name |

3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10BrN3O3/c20-16-9-12(23(24)25)4-7-19(16)26-13-5-6-14-15(11-21)17-3-1-2-8-22(17)18(14)10-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXOGDSMZLSLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372468.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2372470.png)

![(6-Methoxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372473.png)

![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate](/img/structure/B2372483.png)

![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)